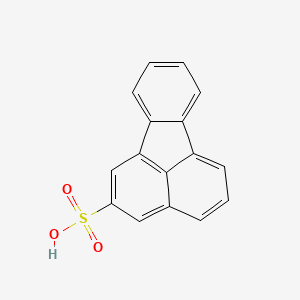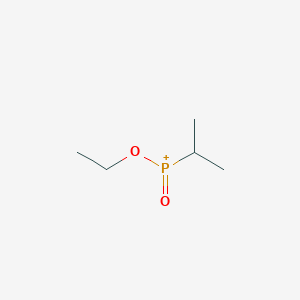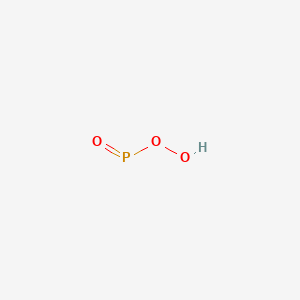![molecular formula C12H15NO6 B14328780 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate CAS No. 98082-25-8](/img/structure/B14328780.png)
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The methoxy group is introduced via electrophilic aromatic substitution, while the oxopropyl group is added through a Friedel-Crafts acylation reaction. The final step involves the nitration of the ethyl group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release can activate pathways related to vasodilation and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-Methoxyphenoxy]ethyl nitrate
- 2-[3-(2-Oxopropyl)phenoxy]ethyl nitrate
- 2-[4-Methoxy-3-(2-hydroxypropyl)phenoxy]ethyl nitrate
Uniqueness
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is unique due to the presence of both the methoxy and oxopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
98082-25-8 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate |
InChI |
InChI=1S/C12H15NO6/c1-9(14)7-10-8-11(3-4-12(10)17-2)18-5-6-19-13(15)16/h3-4,8H,5-7H2,1-2H3 |
Clé InChI |
SLAUEGNTSHNESZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)OCCO[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




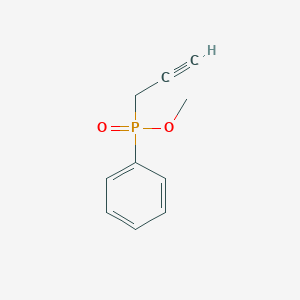
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
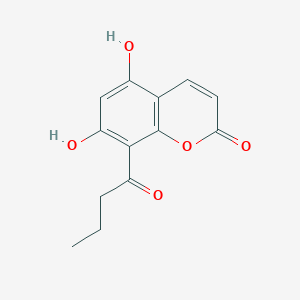
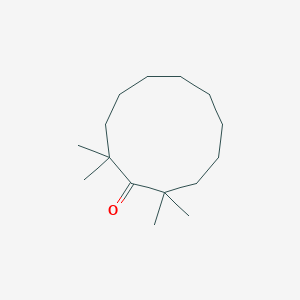
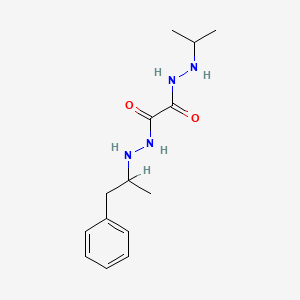
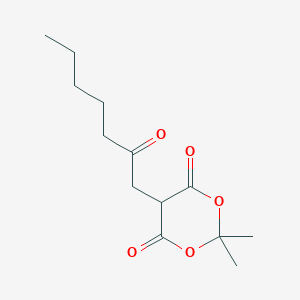
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)
